5-amino-1-(4-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

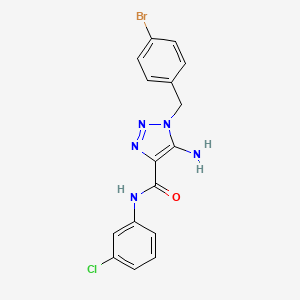

5-Amino-1-(4-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 4-bromobenzyl substituent at the 1-position and a 3-chlorophenyl group at the N-position of the carboxamide (Figure 1). Its molecular formula is C₁₇H₁₄BrClN₅O, with a monoisotopic mass of 431.0593 g/mol and an average mass of 432.278 g/mol .

This scaffold is structurally related to compounds targeting diverse biological pathways, including bacterial SOS response inhibition , anticancer activity , and kinase modulation .

Properties

IUPAC Name |

5-amino-1-[(4-bromophenyl)methyl]-N-(3-chlorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrClN5O/c17-11-6-4-10(5-7-11)9-23-15(19)14(21-22-23)16(24)20-13-3-1-2-12(18)8-13/h1-8H,9,19H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZFCTOZTKXPCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

Attachment of the Bromobenzyl and Chlorophenyl Groups: These groups are typically introduced through a series of substitution reactions, where the bromobenzyl and chlorophenyl moieties are attached to the triazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group or reduce the triazole ring to a dihydrotriazole.

Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and nitric acid (HNO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Benzyl derivatives or dihydrotriazole.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 5-amino-1-(4-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant antimicrobial activity. Its triazole structure is known to interfere with microbial metabolic processes. Studies have shown that this compound effectively targets various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.

Case Study:

In vitro tests demonstrated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. The presence of the triazole moiety is linked to various biological activities, including anticancer effects. The specific structural components enhance its reactivity and binding affinity to cancer cell targets.

Case Study:

A study evaluated the compound's efficacy against human breast adenocarcinoma cells (MCF-7) using the Sulforhodamine B (SRB) assay. Results indicated that the compound significantly inhibited cell proliferation, with IC50 values suggesting strong anticancer potential . Molecular docking studies further revealed favorable interactions with cancer-related targets, reinforcing its therapeutic promise .

Mechanism of Action

The mechanism of action of 5-amino-1-(4-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit the activity of enzymes by blocking their active sites. Additionally, the bromobenzyl and chlorophenyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural Variations and Key Modifications

The following table summarizes structural analogs and their substituents, biological activities, and sources:

Pharmacokinetic and Metabolic Considerations

- Metabolism: Triazole carboxamides are often metabolized via phase I hydrolysis or glucuronidation. For example, CAI (a related triazole) is metabolized into inactive benzophenone and glucuronide derivatives . The bromine and chlorine substituents in the target compound may slow hepatic clearance compared to fluorinated analogs.

- Cytotoxicity : Substitutions like N-methylation of amide bonds in similar scaffolds reduce cytotoxicity while retaining target affinity . The 3-chlorophenyl group in the target compound may influence off-target effects.

Biological Activity

5-amino-1-(4-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 420.7 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : This can be achieved through a reaction between an azide and an alkyne.

- Bromobenzyl Group Introduction : The bromobenzyl group is introduced via substitution reactions using brominating agents like N-bromosuccinimide (NBS).

- Carboxamide Formation : The final step involves the reaction of the triazole derivative with an amine to form the carboxamide group.

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. A study highlighted that compounds with similar structures demonstrated IC50 values ranging from 6.06 μM to submicromolar concentrations against lung cancer cells (H460) and other types .

The mechanism of action often involves the modulation of specific enzymes or receptors associated with cancer cell proliferation. For example, compounds in this class may inhibit key signaling pathways that promote tumor growth or induce apoptosis in cancer cells through increased reactive oxygen species (ROS) production and subsequent cellular stress responses .

Case Studies and Research Findings

Several studies have investigated the biological effects of triazole derivatives:

- Chagas Disease Treatment : A notable study focused on optimizing triazole derivatives for treating Chagas disease caused by Trypanosoma cruzi. The compounds demonstrated significant suppression of parasite burden in mouse models, indicating their potential as therapeutic agents .

- Antitumor Activity : Another research effort identified that specific triazole hybrids exhibited strong antitumor activity against various cancer cell lines, highlighting their potential for further development as anticancer agents .

Comparative Analysis

| Compound Name | IC50 Value (μM) | Target Disease |

|---|---|---|

| This compound | Not specified | Cancer |

| Similar Triazole Derivative | 6.06 | Lung Cancer (H460) |

| Compound from Chagas Study | pEC50 > 6 | Chagas Disease |

This table illustrates the efficacy of various compounds derived from or related to the target compound in different biological contexts.

Q & A

Q. What are the standard synthetic routes for 5-amino-1-(4-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide, and what reaction conditions optimize yield?

The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by sequential substitutions. Key steps include:

- Step 1 : Formation of the triazole ring via CuAAC using sodium azide, a bromobenzyl alkyne, and a 3-chlorophenyl isocyanide derivative. Copper(I) iodide is often the catalyst, with DMF or acetonitrile as solvents at 60–80°C .

- Step 2 : Carboxamide coupling using EDCI/HOBt or similar reagents to attach the 3-chlorophenyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >75% purity .

- Optimization : Microwave-assisted synthesis reduces reaction time (30 minutes vs. 24 hours) and improves yield by 15–20% .

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s physicochemical properties?

Halogen positioning (e.g., bromine at the benzyl group, chlorine on the phenyl ring) critically affects solubility and stability:

- Solubility : The bromine atom increases hydrophobicity (logP ~3.2), limiting aqueous solubility. Substituting bromine with fluorine reduces logP to ~2.5, enhancing bioavailability .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C for bromine/chlorine derivatives, compared to ~180°C for non-halogenated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s enzyme inhibition efficacy across different assays?

Discrepancies in IC50 values (e.g., carbonic anhydrase inhibition ranging from 12 nM to 150 nM) may arise from assay conditions:

- Methodological Adjustments :

- Structural Analysis : X-ray crystallography of the enzyme-compound complex can clarify binding modes and explain variability .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies targeting anticancer activity?

A systematic SAR approach includes:

- Substitution Libraries : Synthesize derivatives with variations at the triazole 1- and 4-positions (e.g., replacing bromobenzyl with pyridyl or thiophene groups) .

- In Vitro Screening : Test cytotoxicity against panels (e.g., NCI-60) and correlate results with computational docking (Autodock Vina) to identify key pharmacophores .

- Metabolic Stability : Assess hepatic microsomal stability (human/rat) to prioritize candidates with t1/2 >60 minutes .

Q. How can researchers address the compound’s low bioavailability in preclinical models?

Strategies to improve bioavailability:

- Formulation : Nanoemulsions or cyclodextrin complexes increase aqueous solubility by 5–10 fold .

- Prodrug Design : Introduce esterase-cleavable groups (e.g., acetylated amino substituents) to enhance membrane permeability .

- Pharmacokinetic Profiling : Use LC-MS/MS to monitor plasma concentrations and adjust dosing regimens in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.